Methyl cellulose
Description
Properties
Key on ui mechanism of action |
TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL. |
|---|---|
CAS No. |
9004-67-5 |
Molecular Formula |
C20H38O11 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
YLGXILFCIXHCMC-KKLLYXGKSA-N |
SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Color/Form |
White granules White fibrous powders |
melting_point |
290 to 305 °C /Film/ |
physical_description |
White odorless solid; [Merck Index] Greyish-white solid; Forms viscous colloidal solution in water; [Hawley] Hygroscopic; [CAMEO] White odorless powder; [MSDSonline] |
solubility |
Sol in cold water Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C; soluble in glacial acetic acid; unaffected by oils and greases. INSOL IN HOT WATER & MOST ORGANIC SOLVENTS INSOL IN ALCOHOL, ETHER & CHLOROFORM; SOL IN GLACIAL ACETIC ACID SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM; INSOL IN SATURATED SALT SOLN |
Synonyms |
Adulsin; Avicel SG; Bagolax; Benecel 143HR; Benecel M 0; Benecel M 011; Benecel M 02; Benecel M 021; Benecel M 043; Benecel MC 4000PS; Benecel MO 42; Bufapto Methalose; Bulkaloid; Celacol M; ; Methocel 4C; Methocel 64625; Methocel A; Methocel A 100; M |
Origin of Product |
United States |
Preparation Methods
Heterogeneous Slurry Reactor Process
The most widely adopted industrial method involves reacting alkali-activated cellulose with gaseous methyl chloride in a slurry of inert solvents (e.g., isopropanol, acetone) at elevated temperatures (60–90°C) and pressures (3–15 bar). Key steps include:
-
Alkali Activation : Cellulose pulp is immersed in 18–50% NaOH for 1–24 hours at 20–50°C to achieve a pressing ratio (alkali cellulose:dry cellulose) of 2.5–4.0.
-
Methylation : Methyl chloride is introduced incrementally to maintain reactor pressure. Catalytic amounts of water (5–15%) enhance reaction kinetics by facilitating NaOH dissolution.
-
Neutralization & Purification : Residual NaOH is neutralized with acetic acid, followed by washing with hot water to remove NaCl and unreacted reagents.
Optimization Insights :
Dimethyl Sulfate (DMS)-Mediated Methylation
Lab-scale synthesis often employs DMS due to its high reactivity under mild conditions. A representative protocol involves:
-
Mercerization : 1 g cellulose is treated with 50% NaOH for 1 hour, filtered, and mixed with acetone.
-
Etherification : DMS (3–14 g per gram cellulose) is added at 50–60°C for 3–5 hours with hourly reagent replenishment.
-
Neutralization : Acetic acid (10% v/v) quenches the reaction, followed by acetone washes to remove sulfates.
Performance Data :
| Methylating Agent | DS Achieved | Reaction Time | Reference |
|---|---|---|---|
| DMS (6 g/g cellulose) | 1.17 | 5 hours | |
| DMS (14 g/g cellulose) | 2.33 | 5 hours |
DMS enables DS >2.0 but poses toxicity and handling challenges, limiting its industrial adoption.
Alternative Methylation Strategies
Iodomethane in Isopropanol Slurry
Iodomethane (CH₃I) offers superior regioselectivity for C2 and C6 positions, as confirmed by ¹³C NMR. A two-cycle methylation process achieves DS 2.4:
-
First Cycle : Cellulose is mercerized with 40% NaOH, reacted with CH₃I in isopropanol at 60°C for 22 hours.
-
Second Cycle : Repeating mercerization and methylation increases DS by 0.3–0.5 units.
Advantages :
Eco-Friendly Aqueous Phase Methylation
Recent patents disclose methods using water as the primary solvent:
-
High-Shear Dispersion : this compound powder is dispersed in cold water (≤10°C) under shear rates >1000 s⁻¹ to prevent agglomeration.
-
Thermal Gelation : Heating to 48–55°C induces gelation, which is reversed upon cooling, yielding transparent solutions.
Applications : This method is favored for pharmaceutical coatings requiring low endotoxin levels.
Critical Process Variables and Their Impacts
NaOH Concentration and Mercerization Duration
| NaOH (%) | Mercerization Time (h) | DS Achieved | Viscosity (mPa·s) |
|---|---|---|---|
| 20 | 1 | 1.05 | 88,000 |
| 40 | 1 | 1.82 | 63,000 |
| 50 | 3 | 2.26 | 41,000 |
| Data compiled from |
Higher NaOH concentrations (>40%) enhance cellulose swelling but accelerate degradation, necessitating trade-offs between DS and molecular weight.
Reaction Temperature and Byproduct Formation
Elevated temperatures (>70°C) promote:
-
Faster methylation : 22-hour reactions at 80°C yield DS 1.9 vs. 1.4 at 50°C.
-
Depolymerization : Viscosity drops from 4,000 to 400 mPa·s as temperature increases from 50°C to 90°C.
-
Dimethyl ether generation : 5–12% yield loss occurs via 2 CH₃Cl + NaOH → (CH₃)₂O + NaCl + H₂O.
Quality Control and Characterization
Methoxyl Content Analysis
The Japanese Pharmacopeia specifies a methoxyl content of 26.0–33.0% (w/w), determined via Zeisel gas chromatography:
Viscosity Profiling
Viscosity (2% aqueous solution, 20°C) is measured using rotational viscometers:
| This compound Grade | Viscosity Range (mPa·s) | Molecular Weight (kDa) |
|---|---|---|
| Low | 15–25 | 14–17 |
| Medium | 400–1,500 | 41–63 |
| High | 3,000–5,500 | 88–120 |
| Adapted from |
Emerging Innovations and Sustainability Trends
Lignocellulosic Waste Valorization
Studies demonstrate successful this compound synthesis from agro-industrial residues:
Chemical Reactions Analysis
Types of Reactions: Methyl cellulose undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl groups in this compound can be further substituted with other functional groups, such as carboxymethyl or hydroxypropyl groups, to modify its properties.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include methyl chloride, sodium hydroxide, and other alkylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various cellulose ethers, such as carboxythis compound and hydroxypropyl this compound.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Medical Applications
Bulk-Forming Laxative
Methyl cellulose is primarily used as a bulk-forming laxative for treating constipation. It increases fecal weight and frequency without significant side effects. Clinical studies have shown that daily doses of 4 grams can significantly enhance fecal water and solids .
Artificial Tears and Saliva
Due to its lubricating properties, this compound is effective in treating dry eyes and as a substitute for saliva in conditions like keratoconjunctivitis sicca. Solutions containing this compound provide moisture and comfort to patients suffering from these conditions .
Drug Manufacturing
In pharmaceutical applications, this compound serves as a vegetarian alternative to gelatin in drug capsules. Its non-toxic nature makes it suitable for various medicinal formulations .
Food Industry
Thickener and Emulsifier
In the food industry, this compound is utilized as a thickener and emulsifier. It is often added to products like ice cream and sauces to achieve desired textures. The compound has an E number designation (E461) and exhibits unique gelling properties that allow it to set when heated and melt upon cooling .
Meat Analogues
this compound plays a crucial role in meat analogues, helping replicate the texture of meat while maintaining low concentrations (typically less than 2%) in formulations .
Construction Materials
This compound is extensively used as a performance additive in construction materials. It enhances the properties of dry mortar mixes, improving workability, water retention, viscosity, and adhesion. Typical usage ranges from 0.2% to 0.5% of the total dry powder weight in various applications such as tile adhesives and plaster .
| Application | Functionality | Usage Rate (%) |
|---|---|---|
| Tile Adhesives | Improves adhesion and workability | 0.2 - 0.5 |
| Plaster | Enhances water retention and viscosity | 0.2 - 0.5 |
| Self-Leveling Flooring | Increases open time and reduces slip | 0.2 - 0.5 |
Consumer Products
This compound finds applications in personal care products such as shampoos and lotions, where it acts as a thickener to achieve desirable consistency . It also serves as a binder in products like wallpaper pastes and pastel crayons.
Research Applications
Cell Culture Studies
In virology research, this compound is used to study viral replication by forming a viscous medium that restricts viral spread to neighboring cells, allowing researchers to quantify infection rates through plaque formation .
Stem Cell Differentiation
this compound is instrumental in stem cell research for quantifying hematopoietic progenitors by promoting their proliferation while keeping clonal progeny together for further analysis .
Case Studies
-
Clinical Evaluation of this compound as a Laxative
A study involving fifty healthy subjects demonstrated that this compound significantly increased fecal frequency and water content without adverse effects, supporting its efficacy as a bulk-forming laxative . -
Use in Ophthalmology
Research has shown that solutions of this compound exhibit emollient properties suitable for ophthalmic applications, providing relief for patients with dry eye conditions . -
Construction Material Performance Enhancement
Various studies have documented the effectiveness of this compound in improving the performance characteristics of cement-based materials, demonstrating enhanced adhesion and workability in tile adhesives and plasters .
Mechanism of Action
Methyl cellulose exerts its effects primarily through its ability to absorb water and form a gel-like substance. In the gastrointestinal tract, it increases the bulk of the stool, which stimulates peristalsis and facilitates bowel movements. In other applications, its thickening and stabilizing properties are due to its ability to form a viscous solution when dissolved in water .
Comparison with Similar Compounds
Hydroxypropyl Methyl Cellulose (HPMC)
HPMC is a mixed ether derivative containing both methoxy and hydroxypropoxy groups. Unlike MC, HPMC exhibits higher gelation temperatures (58–90°C) due to hydroxypropyl substitution, which disrupts hydrogen bonding . This makes HPMC suitable for high-temperature applications, such as extended-release drug coatings and cement-based mortars requiring delayed setting .
Key Differences:
HPMC also shows superior moisture resistance in construction materials compared to MC .
Carboxythis compound (CMC)
CMC is an anionic cellulose ether with carboxymethyl (-CH₂COOH) groups. Unlike non-ionic MC, CMC’s negative charge enhances interactions with cations, making it ideal for stabilizing acidic foods (e.g., tomato ketchup) and personal care products . However, CMC is sensitive to pH and divalent ions, limiting its use in high-salinity environments .
Key Differences:
| Property | This compound | CMC |
|---|---|---|
| Ionic Nature | Non-ionic | Anionic |
| pH Stability | Stable in acids/alkalis | Degrades in acidic conditions |
| Applications | Thermal-gelling foods | Acidic food stabilization |
Ethyl Cellulose (EC)
EC is a hydrophobic derivative with ethyl (-OCH₂CH₃) groups. Unlike water-soluble MC, EC dissolves in organic solvents (e.g., ethanol) and is used for water-resistant coatings, tablet coatings, and controlled drug release . Its insolubility in water makes it unsuitable for applications requiring hydration.
Key Differences:
| Property | This compound | Ethyl Cellulose |
|---|---|---|
| Solubility | Water | Organic solvents |
| Hydrophobicity | Low | High |
| Applications | Food thickeners | Pharmaceutical coatings |
Microcrystalline Cellulose (MCC) and Natural Cellulose Fibers
MCC is a partially depolymerized cellulose with crystalline regions, used as a bulking agent in pharmaceuticals and food. Unlike MC, MCC is insoluble in water but provides mechanical strength in tablets and low-calorie foods . Natural cellulose fibers, derived from plant sources, are insoluble and used in construction for crack resistance and reinforcement, unlike MC’s role in water retention .
Key Differences:
| Property | This compound | Natural Cellulose Fibers |
|---|---|---|
| Solubility | Soluble | Insoluble |
| Function | Thickening, gelling | Structural reinforcement |
| Construction Use | Water retention | Anti-cracking |
Food Industry
Pharmaceuticals
Construction
- Tile Adhesives : MC enhances workability and open time in mortars, whereas HPMC provides better adhesion in high-temperature settings .
Data Tables
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing methyl cellulose's molecular weight and substitution patterns?
- Methodological Answer : Utilize gel permeation chromatography (GPC) with multi-angle light scattering (MALS) for molecular weight determination, coupled with nuclear magnetic resonance (NMR) spectroscopy to quantify the degree of substitution (DS). For DS validation, compare integration ratios of methoxy protons (δ 3.2–3.5 ppm) to anhydroglucose backbone signals . Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups (e.g., C-O-C stretching at 1,050 cm⁻¹) .
Q. How does temperature influence this compound's gelation behavior in aqueous systems?
- Methodological Answer : Conduct rheological studies using temperature-controlled viscometry or oscillatory shear measurements to identify the sol-gel transition temperature (typically 40–70°C). Turbidity assays (λ = 500–600 nm) can quantify phase separation kinetics. Ensure thermal equilibration at each step (±0.1°C) to minimize hysteresis .
Q. What experimental protocols ensure reproducibility in preparing this compound suspensions for in vivo studies?
- Methodological Answer : Homogenize this compound in deionized water (1–5% w/v) under magnetic stirring (≥30 min at 50°C). For drug suspensions (e.g., quercetin), pre-shear at 1,000 rpm for 5 minutes to ensure uniformity, and validate homogeneity via laser diffraction particle size analysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound-based drug delivery systems?
- Methodological Answer :
- Experimental Design : Use a central composite design (CCD) with factors like polymer blend ratio (e.g., alginate:this compound) and cross-linker concentration (CaCl₂). Include 13–17 runs to model quadratic interactions .
- Data Analysis : Fit responses (e.g., drug encapsulation efficiency, T₅₀% release) to a second-order polynomial equation. Validate via ANOVA (p < 0.05) and lack-of-fit tests. Optimize using desirability functions in software like Design-Expert® .
- Example Table :
| Run | Alginate:MC Ratio | CaCl₂ (%) | Encapsulation Efficiency (%) | T₅₀% (h) |
|---|---|---|---|---|
| 1 | 1:9 | 5 | 78.2 ± 1.5 | 4.3 ± 0.2 |
| 2 | 3:7 | 7.5 | 85.6 ± 2.1 | 6.1 ± 0.3 |
Q. How to resolve contradictions in literature regarding this compound's adsorption capacity for organic dyes?
- Methodological Answer :
- Variable Isolation : Systematically test pH (3–10), ionic strength (0.1–1 M NaCl), and this compound derivatization (e.g., carboxymethylation). Use batch adsorption studies with methyl red (MR) as a model dye .
- Data Normalization : Express adsorption capacity (Qmax, mg/g) per unit surface area (BET analysis) to account for morphological differences. Compare with Langmuir/Freundlich isotherms .
Q. What strategies mitigate batch-to-batch variability in this compound's thermal stability for hydrogel applications?
- Methodological Answer :
- Quality Control : Implement thermogravimetric analysis (TGA) with a standardized heating rate (10°C/min) to assess decomposition onset (∼250–300°C). Correlate with DS values from NMR .
- Blending : Combine this compound with thermally stable polymers (e.g., HPMC) at 1:1 ratios to enhance degradation resistance .
Methodological Considerations for Data Contradictions
Q. How to validate conflicting reports on this compound's interaction with hydrophobic drugs?
- Approach : Conduct solubility parameter calculations (Hansen parameters) to predict miscibility. Use fluorescence quenching assays to quantify drug-polymer binding constants. Cross-reference with in vitro release profiles in biorelevant media (e.g., FaSSGF) .
Q. What statistical frameworks address multifactorial variability in this compound blend formulations?
- Approach : Apply mixed-effect models to partition variance sources (e.g., raw material lot, mixing speed). Use principal component analysis (PCA) to visualize formulation clusters and outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
